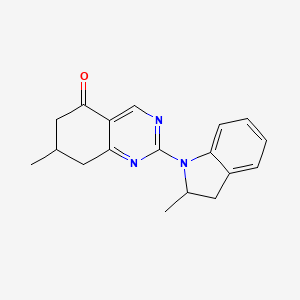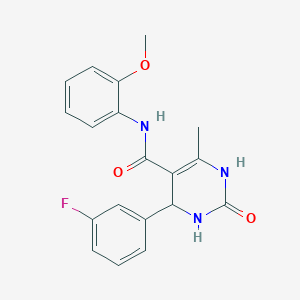
7-methyl-2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-7,8-dihydro-5(6H)-quinazolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-methyl-2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-7,8-dihydro-5(6H)-quinazolinone is a chemical compound with potential applications in scientific research. It is a quinazolinone derivative that has been synthesized and studied for its mechanism of action, biochemical and physiological effects, and potential future directions for research.
Mecanismo De Acción
The mechanism of action of 7-methyl-2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-7,8-dihydro-5(6H)-quinazolinone is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, such as tyrosine kinase and topoisomerase II, which are involved in cell proliferation and DNA replication.
Biochemical and Physiological Effects:
7-methyl-2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-7,8-dihydro-5(6H)-quinazolinone has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been shown to inhibit the growth and proliferation of cancer cells in vitro. It has also been studied for its potential use as a fluorescent probe for imaging cellular structures.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 7-methyl-2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-7,8-dihydro-5(6H)-quinazolinone in lab experiments is its potential anti-tumor activity. It may be useful in studying the mechanisms of cancer cell growth and proliferation. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are several potential future directions for research involving 7-methyl-2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-7,8-dihydro-5(6H)-quinazolinone. One area of research could be to further investigate its mechanism of action and potential targets for cancer treatment. Additionally, it could be studied for its potential use as a fluorescent probe for imaging cellular structures. Finally, it could be further synthesized and modified to improve its efficacy and reduce any potential side effects.
Métodos De Síntesis
The synthesis of 7-methyl-2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-7,8-dihydro-5(6H)-quinazolinone has been reported in the literature. One method involves the reaction of 2-aminobenzamide with 2-methylindole in the presence of acetic acid and acetic anhydride. The resulting intermediate is then reacted with methyl iodide and sodium hydride to yield the final product.
Aplicaciones Científicas De Investigación
7-methyl-2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-7,8-dihydro-5(6H)-quinazolinone has been studied for its potential applications in scientific research. It has been shown to have anti-tumor activity in vitro, and has been studied as a potential treatment for cancer. Additionally, it has been studied for its potential use as a fluorescent probe for imaging cellular structures.
Propiedades
IUPAC Name |
7-methyl-2-(2-methyl-2,3-dihydroindol-1-yl)-7,8-dihydro-6H-quinazolin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O/c1-11-7-15-14(17(22)8-11)10-19-18(20-15)21-12(2)9-13-5-3-4-6-16(13)21/h3-6,10-12H,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHSLUIKBLCFCGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=NC(=NC=C2C(=O)C1)N3C(CC4=CC=CC=C43)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-methyl-2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-7,8-dihydroquinazolin-5(6H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(4-chlorophenyl)-5-{[(3,5-dimethoxyphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5212376.png)
![3-[(1-acetyl-4-piperidinyl)oxy]-N-(5-hydroxy-1,5-dimethylhexyl)-4-methoxybenzamide](/img/structure/B5212379.png)
![N'-{4-methoxy-3-[(pentafluorophenoxy)methyl]benzylidene}-2-nitrobenzohydrazide](/img/structure/B5212387.png)
![N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-cyclohexyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5212398.png)
![N-{1-[1-(4-chlorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide](/img/structure/B5212411.png)
![ethyl 1-[(2E)-3-(2-furyl)-2-methyl-2-propen-1-yl]-4-(3-methoxybenzyl)-4-piperidinecarboxylate](/img/structure/B5212419.png)

![N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]-N~1~-2-naphthylglycinamide](/img/structure/B5212437.png)
![5-{5-chloro-2-[2-(2,6-dimethylphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5212438.png)
![3-[(1-naphthylacetyl)amino]benzoic acid](/img/structure/B5212463.png)
![(3aS*,5S*,9aS*)-2-(2,3-dihydro-1H-inden-2-yl)-5-(2-furyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5212468.png)
![4-[4-(4-bromophenoxy)butoxy]-3-methoxybenzaldehyde](/img/structure/B5212476.png)